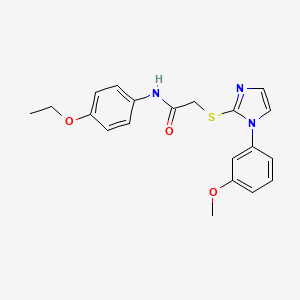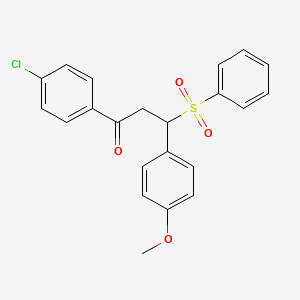
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one, also known as CPP, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound has been synthesized using a variety of methods and has been shown to have a range of biochemical and physiological effects. In
Scientific Research Applications
Molecular Structure and Docking Studies
Molecular docking studies and crystal structure analysis of related compounds, such as tetrazole derivatives, provide a foundation for understanding the interaction mechanisms within biological systems. For example, the docking studies and X-ray crystallography of tetrazole derivatives have been utilized to understand their orientation and interactions within the active site of the cyclooxygenase-2 enzyme, highlighting their potential as COX-2 inhibitors (Al-Hourani et al., 2015).
Quantum Chemical Calculations and Biological Activity
Quantum chemical calculations and molecular docking of compounds with similar structural features provide insights into their antimicrobial and anticancer activities. For instance, a study on 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol revealed its potential biological functions, including antifungal and antibacterial effects, through molecular docking to identify hydrogen bonds and binding energy with different proteins (Viji et al., 2020).
Synthesis and Stereochemistry
Research on related compounds often involves synthesis and stereochemistry to understand their molecular configurations and potential applications. For example, the synthesis and stereochemical analysis of diastereomeric compounds provide valuable data on the molecular structure and potential reactivity or biological activity of these compounds (Schickaneder et al., 1979).
Spectral Properties and Correlation
The synthesis and characterization of substituted 1,3-diphenyl-2-propen-1-ones, which share structural similarities with the target compound, help in understanding their spectral properties and potential applications in various fields, including materials science and biological research (Ahmed et al., 2007).
properties
IUPAC Name |
3-(benzenesulfonyl)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO4S/c1-27-19-13-9-17(10-14-19)22(28(25,26)20-5-3-2-4-6-20)15-21(24)16-7-11-18(23)12-8-16/h2-14,22H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHYDNBMGWOZNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

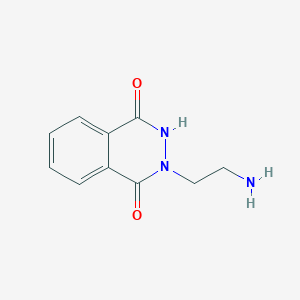

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2544888.png)
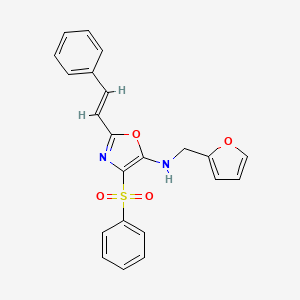
![Ethyl 4-(2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thioph en-2-ylthio))methyl]-4-phenyl-1,2,4-triazol-3-ylthio}acetylamino)benzoate](/img/structure/B2544890.png)
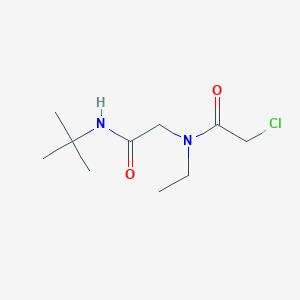
![4-(N,N-dimethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2544892.png)

![2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2544897.png)
![2-chloro-N-[phenyl(thiophen-2-yl)methyl]acetamide](/img/structure/B2544898.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2544902.png)
